REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 140° C.
|
Type
|
DISTILLATION
|
Details
|
to distill off water
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 80° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 80° C. overnight under a slow nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
After the acetic acid and acetic anhydride distillation
|
Type
|
ADDITION
|
Details
|
180 mL of tetrahydrofuran/water (85/15; v/v) was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to drop to 60° C
|
Type
|
WAIT
|
Details
|
After 15 min the reaction mixture was transferred to a round bottom flask
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed under vacuum on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Chloroform (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 140° C.
|
Type
|
DISTILLATION
|
Details
|
to distill off water
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 80° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 80° C. overnight under a slow nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
After the acetic acid and acetic anhydride distillation
|
Type
|
ADDITION
|
Details
|
180 mL of tetrahydrofuran/water (85/15; v/v) was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to drop to 60° C
|
Type
|
WAIT
|
Details
|
After 15 min the reaction mixture was transferred to a round bottom flask
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed under vacuum on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Chloroform (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 140° C.
|
Type
|
DISTILLATION
|
Details
|
to distill off water
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 80° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 80° C. overnight under a slow nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
After the acetic acid and acetic anhydride distillation
|
Type
|
ADDITION
|
Details
|
180 mL of tetrahydrofuran/water (85/15; v/v) was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to drop to 60° C
|
Type
|
WAIT
|
Details
|
After 15 min the reaction mixture was transferred to a round bottom flask
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed under vacuum on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Chloroform (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C@@H:2]1[O:9]C(=O)[C@H](C)[O:5][C:3]1=[O:4].[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.C(OC(=O)C)(=O)C>O>[C:11]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][O:12]1.[C:3]([OH:5])(=[O:4])[CH:2]([CH3:1])[OH:9]
|
Name
|
|
Quantity
|
8.51 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
8.52 g
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation head
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 140° C.
|
Type
|
DISTILLATION
|
Details
|
to distill off water
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 80° C.
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 80° C. overnight under a slow nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum
|
Duration
|
18 h
|
Type
|
DISTILLATION
|
Details
|
After the acetic acid and acetic anhydride distillation
|
Type
|
ADDITION
|
Details
|
180 mL of tetrahydrofuran/water (85/15; v/v) was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to drop to 60° C
|
Type
|
WAIT
|
Details
|
After 15 min the reaction mixture was transferred to a round bottom flask
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was removed under vacuum on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
Chloroform (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a "d" fritted glass funnel
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled from the oligomer by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |